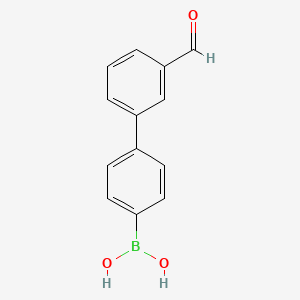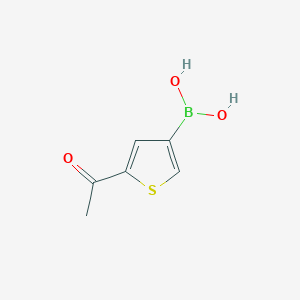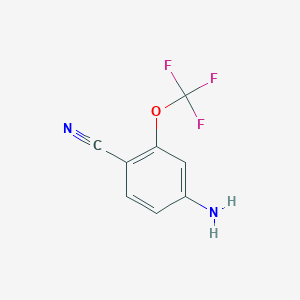
4-氨基-2-(三氟甲氧基)苯腈
描述
4-Amino-2-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 609783-06-4 . It has a molecular weight of 202.14 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene via bromination, Grignard reaction, cyanidation, and amination in an overall yield of 49.2% .Molecular Structure Analysis
The InChI code for 4-Amino-2-(trifluoromethoxy)benzonitrile is 1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 .Chemical Reactions Analysis
4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles .Physical And Chemical Properties Analysis
4-Amino-2-(trifluoromethoxy)benzonitrile is a solid at room temperature . It has a molecular weight of 202.14 .科学研究应用
合成和化学应用
- 比卡鲁胺的合成:4-氨基-2-(三氟甲基)苯腈充当合成比卡鲁胺(一种用于癌症治疗的药物)的中间体。合成涉及溴化、格氏反应、氰化和胺化,总产率为 49.2%。该过程以其环保的方法而著称 (张同彬,2012 年)。
- 聚合物太阳能电池增强:在聚合物太阳能电池中,添加全氟化化合物(如 4-氨基-2-(三氟甲基)苯腈 (ATMB))会导致功率转换效率提高。这种效率的提高归因于 P3HT 链的有序排列和空穴迁移率的提高,如紫外-可见吸收光谱、X 射线测量和载流子迁移率研究所示 (Jeong 等人,2011 年)。
- 高电压锂离子电池添加剂:4-(三氟甲基)-苯腈 (4-TB) 是一种用于高电压锂离子电池的新型电解质添加剂,特别是对于 LiNi 0.5 Mn 1.5 O 4 阴极。它显着提高了循环稳定性和容量保持率,在阴极上形成保护膜,防止电解质的氧化分解并抑制锰溶解 (Huang 等人,2014 年)。
分子和光物理研究
- 细胞内电荷转移:该化合物因其在 4-(N,N-二甲基氨基)苯腈 (DMABN) 中的双重荧光而受到研究,这归因于分子内电荷转移 (ICT)。耦合簇单双法 CC2 和精确基组等先进分析方法已被应用于理解这种现象 (Köhn 和 Hättig,2004 年)。
药物合成
- MDV3100 的合成:由 4-氨基-2-(三氟甲基)苯腈合成的 4-异硫氰酸根-2-(三氟甲基)苯腈是生产 MDV3100(一种雄激素受体拮抗剂)的中间体。该合成涉及氧化、酰胺化、还原和霍夫曼烷基化等多个步骤 (李志宇,2012 年)。
多功能化合物的规模化生产
- 二氨基化合物的生产:已经开发出一种高效的方法,以 4-氨基-2-(三氟甲基)苯腈为原料生产 4,5-二氨基-2-(三氟甲基)苯腈。该工艺以其高收率和高纯度而著称,使其适用于多功能化合物的规模化生产 (Li 等人,2009 年)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
4-amino-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDQDRGSKCUULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethoxy)benzonitrile | |
CAS RN |
609783-06-4 | |
| Record name | 4-amino-2-(trifluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
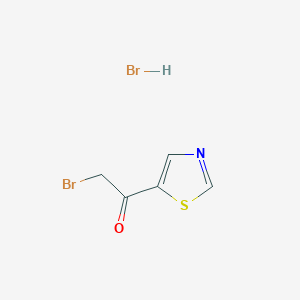
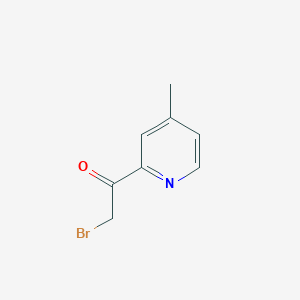


amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)


